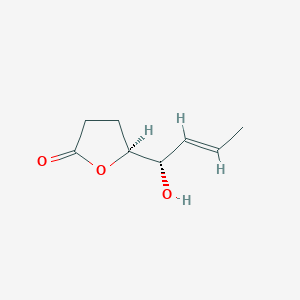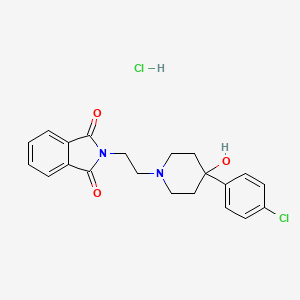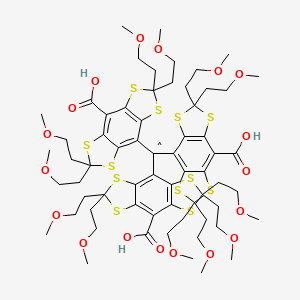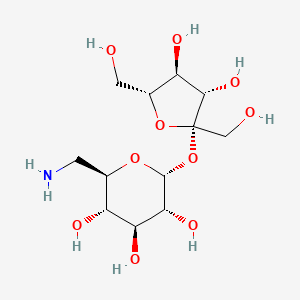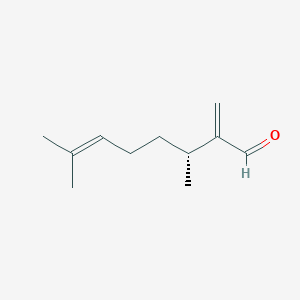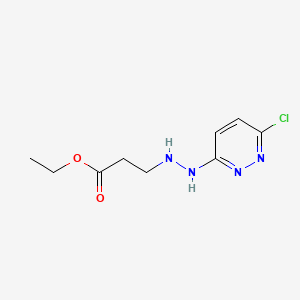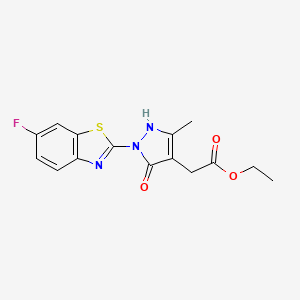
Pentasodium diethylenetriaminepentamethylenephosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentasodium diethylenetriaminepentamethylenephosphonate is a chemical compound widely used in various industrial applications due to its excellent chelating properties. It is a derivative of diethylenetriamine and contains five phosphonic acid groups, making it highly effective in binding metal ions. This compound is commonly used in water treatment, detergents, and as a scale inhibitor in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentasodium diethylenetriaminepentamethylenephosphonate is synthesized through a multi-step process involving the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction typically occurs under alkaline conditions, and the resulting product is then neutralized with sodium hydroxide to form the pentasodium salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The final product is then purified through filtration and crystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Pentasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including complexation, chelation, and hydrolysis. It is known for its strong ability to form stable complexes with metal ions, which makes it an effective chelating agent .
Common Reagents and Conditions
The compound reacts with metal ions such as calcium, magnesium, and iron under neutral to alkaline conditions. The presence of phosphonic acid groups allows it to form stable chelates with these metal ions, preventing their precipitation and scaling in industrial systems .
Major Products Formed
The major products formed from the reactions of this compound are metal-chelate complexes. These complexes are highly stable and soluble in water, making them useful in various applications such as water treatment and detergents .
Wissenschaftliche Forschungsanwendungen
Pentasodium diethylenetriaminepentamethylenephosphonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pentasodium diethylenetriaminepentamethylenephosphonate involves the formation of stable chelate complexes with metal ions. The phosphonic acid groups in the compound bind to metal ions, forming a ring structure that stabilizes the metal ion and prevents it from participating in unwanted chemical reactions. This chelation process is highly specific and efficient, making the compound an effective inhibitor of scale and corrosion in industrial systems .
Vergleich Mit ähnlichen Verbindungen
Pentasodium diethylenetriaminepentamethylenephosphonate is unique due to its high number of phosphonic acid groups, which provide strong chelating properties. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four carboxylic acid groups.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylic acid groups.
Aminotris(methylenephosphonic acid) (ATMP): A compound with three phosphonic acid groups, used in similar applications but with lower chelating efficiency compared to this compound.
This compound stands out due to its higher chelating efficiency and stability, making it more effective in preventing scale and corrosion in industrial systems .
Eigenschaften
CAS-Nummer |
61792-09-4 |
|---|---|
Molekularformel |
C9H23N3Na5O15P5 |
Molekulargewicht |
683.11 g/mol |
IUPAC-Name |
pentasodium;[bis[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.5Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
QRIAWZKHYOWOAR-UHFFFAOYSA-I |
Kanonische SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



